cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val]
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Overview
Description
Cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] is a cyclic peptide composed of a sequence of amino acids. The prefix “Cyclo” indicates that the peptide is cyclized, meaning the amino acids form a ring structure. This compound is part of a broader class of cyclic peptides, which are known for their stability and unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclization step is crucial and can be achieved through head-to-tail cyclization, where the terminal amino and carboxyl groups are linked to form a ring.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine can produce methionine sulfoxide.
Scientific Research Applications
Cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] has several scientific research applications:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for its stability and specificity.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] involves its interaction with specific molecular targets. The cyclic structure enhances its stability and allows for specific binding to target proteins or receptors. This binding can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclo[DL-N(Me)Ala-DL-Leu-N(Me)Phe(a,b-dehydro)-Gly]
- Cyclo-Gly-Pro
- Cyclo(Arg-Gly-Asp-D-Phe-Val)
Uniqueness
Cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] is unique due to its specific sequence of amino acids, which imparts distinct biological activities and stability. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Biological Activity
Cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] is a cyclic peptide composed of ten amino acids, including asparagine (Asn), xi-hydroxyproline (xiHyp), glycine (Gly), glutamine (Gln), glutamic acid (Glu), methionine (Met), xi-threonine (xiThr), and valine (Val). Its cyclic structure enhances stability and bioactivity compared to linear peptides, making it a compound of interest in pharmacology and biochemistry.
- Molecular Formula : C₄₃H₆₁N₉O₁₁
- Molecular Weight : Approximately 807.00 g/mol
The cyclic nature of this peptide allows for unique interactions with biological targets, which can lead to various biological activities.
Biological Activities
Cyclic peptides like cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] exhibit a range of biological activities due to their structural properties. Some key activities include:
- Antimicrobial Activity : Many cyclic peptides have demonstrated effectiveness against bacteria and fungi, primarily through membrane disruption mechanisms.
- Antitumor Activity : Certain cyclic peptides have shown selective cytotoxicity against cancer cell lines while sparing normal cells, likely due to differences in membrane composition.
- Neuroprotective Effects : Some cyclic peptides have been studied for their potential to protect neuronal cells from damage.
The specific biological activities depend on the conformation of the peptide and its interactions with biological membranes. For example, studies have indicated that membrane binding may play a crucial role in the antimicrobial and cytotoxic activities of cyclic peptides. This binding often involves hydrophobic patches on the peptide's surface interacting with lipid membranes, leading to disruption and cell death .
Comparative Analysis with Similar Compounds
To better understand the unique properties of cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val], a comparison with other cyclic peptides is useful:
Compound | Unique Features | Biological Activity |
---|---|---|
Cyclo[DL-Ala-DL-Ile] | Contains D-amino acids | Antimicrobial |
Cyclo(D-Lysine-L-Proline) | Neuroprotective effects | Neuroactive |
Cyclo(D-Valine-L-Tyrosine) | Antioxidant properties | Food preservation |
Cyclo[DL-Leu-L-Trp] | Complex structure with multiple D-amino acids | Anticancer |
Case Studies and Research Findings
- Antimicrobial Properties : A study highlighted the effectiveness of cyclic peptides against various bacterial strains, showing dose-dependent inhibition . The mechanism involved disrupting bacterial membranes, leading to cell lysis.
- Antitumor Activity : Research indicated that cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] exhibited selective cytotoxicity against certain cancer cell lines. The study noted that the peptide's three-dimensional structure was critical for its activity .
- Neuroprotective Effects : In neuroprotective assays, cyclic peptides demonstrated potential in mitigating oxidative stress in neuronal cells, suggesting avenues for therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
3-[3-(2-amino-2-oxoethyl)-24-(3-amino-3-oxopropyl)-11,32-dihydroxy-15-(1-hydroxyethyl)-18-(2-methylsulfanylethyl)-2,5,8,14,17,20,23,26,29-nonaoxo-6-propan-2-yl-1,4,7,13,16,19,22,25,28-nonazatricyclo[28.3.0.09,13]tritriacontan-21-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N11O16S/c1-17(2)31-38(65)47-24(13-28(42)56)39(66)50-15-19(53)11-25(50)36(63)43-14-29(57)44-21(5-7-27(41)55)33(60)45-22(6-8-30(58)59)34(61)46-23(9-10-68-4)35(62)49-32(18(3)52)40(67)51-16-20(54)12-26(51)37(64)48-31/h17-26,31-32,52-54H,5-16H2,1-4H3,(H2,41,55)(H2,42,56)(H,43,63)(H,44,57)(H,45,60)(H,46,61)(H,47,65)(H,48,64)(H,49,62)(H,58,59) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCLBDOCRFHUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N2CC(CC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)N1)O)C(C)O)CCSC)CCC(=O)O)CCC(=O)N)O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N11O16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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